molecular formula C28H28N2O2 B12774428 2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide CAS No. 144170-15-0

2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide

Cat. No.: B12774428
CAS No.: 144170-15-0
M. Wt: 424.5 g/mol
InChI Key: VIDOBCZEQCDCFR-UHFFFAOYSA-N
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Description

2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide is a complex organic compound that belongs to the class of dibenzoxepines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide typically involves multi-step organic reactions. The starting materials often include dibenzoxepin derivatives, which undergo various chemical transformations such as nitration, reduction, and amide formation. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxepin Derivatives: Compounds with similar structures and functional groups.

    Carboxamide Compounds: Molecules containing the carboxamide functional group.

Uniqueness

2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

144170-15-0

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

2-cyano-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide

InChI

InChI=1S/C28H28N2O2/c1-17(2)21-10-7-11-22(18(3)4)27(21)30-28(31)26-23-9-6-5-8-20(23)16-32-25-13-12-19(15-29)14-24(25)26/h5-14,17-18,26H,16H2,1-4H3,(H,30,31)

InChI Key

VIDOBCZEQCDCFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)C#N

Origin of Product

United States

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